tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate
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Overview
Description
tert-Butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate: is a spirocyclic compound that features a unique structure combining an oxygen and nitrogen atom within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl ester with an aziridine derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique spirocyclic structure provides a rigid framework that can be functionalized to create diverse chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its spirocyclic structure is known to impart favorable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, often enhancing the compound’s affinity and selectivity for its target. This interaction can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness: tert-Butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate stands out due to its specific spirocyclic framework that combines both oxygen and nitrogen atoms, offering unique chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable scaffold in drug discovery and material science .
Properties
CAS No. |
1936378-78-7 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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